Cyclosporin A-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

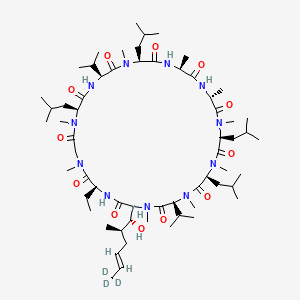

Structure

2D Structure

Properties

Molecular Formula |

C62H111N11O12 |

|---|---|

Molecular Weight |

1205.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-6,6,6-trideuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3 |

InChI Key |

PMATZTZNYRCHOR-UTBLHNIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterated Cyclosporin A in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cyclosporin A-d3 in research, with a primary focus on its role as an internal standard in analytical methodologies. Furthermore, this document delves into the mechanism of action of Cyclosporin A, offering detailed experimental protocols and data presented for clarity and reproducibility.

Core Application: An Internal Standard for Precise Quantification

This compound, a deuterated analog of the potent immunosuppressant Cyclosporin A, serves a critical function in research and clinical diagnostics as an internal standard. Its utility is most pronounced in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms into the Cyclosporin A molecule results in a compound with a higher molecular weight but nearly identical physicochemical properties and chromatographic behavior to the endogenous, non-deuterated form.[1][2][3] This co-elution, paired with the mass difference, allows for precise and accurate quantification of Cyclosporin A in complex biological matrices like blood, plasma, or tissue samples.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing experimental error.

Mechanism of Action: Immunosuppression via Calcineurin Inhibition

Cyclosporin A exerts its profound immunosuppressive effects by targeting T-lymphocytes.[4][5] The cascade of molecular events is initiated by the binding of Cyclosporin A to an intracellular protein called cyclophilin.[6][7] This newly formed Cyclosporin A-cyclophilin complex then binds to and inhibits the enzymatic activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7][8]

The primary substrate of calcineurin in this pathway is the Nuclear Factor of Activated T-cells (NF-AT).[6][7] In its phosphorylated state, NF-AT resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NF-AT. This dephosphorylation unmasks a nuclear localization signal, allowing NF-AT to translocate into the nucleus. Inside the nucleus, NF-AT acts as a transcription factor, binding to the promoter regions of various genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][5][6] IL-2 is a critical cytokine for T-cell proliferation and activation.

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NF-AT, thereby sequestering it in the cytoplasm.[6] This blockade of NF-AT nuclear translocation effectively halts the transcription of IL-2 and other key cytokines, leading to a potent suppression of the T-cell-mediated immune response.[4][5] This mechanism is fundamental to its clinical use in preventing organ transplant rejection and treating autoimmune disorders.[4][9]

Signaling Pathway of Cyclosporin A

Caption: Mechanism of Cyclosporin A immunosuppression.

Quantitative Data Summary

The following table summarizes key quantitative data related to Cyclosporin A and its deuterated analogs.

| Parameter | Value | Compound | Context | Reference |

| IC₅₀ | 5 nM | Cyclosporin A | Inhibition of calcineurin phosphatase activity | [3] |

| Molecular Weight | 1214.69 g/mol | [²H₁₂]-Cyclosporin A | Stable isotope-labeled internal standard | [10] |

| In Vitro Concentration | 1.6 - 13.2 µg/mL | Cyclosporin A | Inhibition of T-cell functions | [11] |

| In Vitro Concentration | 10⁻¹⁰ - 10⁻⁷ M | 1α,25-dihydroxyvitamin D₃ | Synergistic studies with Cyclosporin A | [11] |

| Purity (Min.) | 98.00 % | [²H₁₂]-Cyclosporin A | For use as an analytical standard | [10] |

| Isotopic Enrichment (Min.) | 98% ²H | [²H₁₂]-Cyclosporin A | For use as an analytical standard | [10] |

Experimental Protocols

Quantification of Cyclosporin A in Whole Blood using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of Cyclosporin A in whole blood samples. Specific parameters may require optimization based on the instrumentation used.

a. Materials and Reagents:

-

Whole blood samples

-

Cyclosporin A certified reference material

-

This compound internal standard solution (e.g., in methanol)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Zinc Sulfate solution

-

Deionized water

-

Formic acid

b. Sample Preparation:

-

Hemolysis: To 100 µL of whole blood, add a solution of zinc sulfate to induce hemolysis and release the drug from red blood cells.

-

Protein Precipitation: Add 250 µL of acetonitrile containing the this compound internal standard to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

c. Liquid Chromatography Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B is employed to separate Cyclosporin A from other matrix components.

-

Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape.

d. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Cyclosporin A: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

Data Analysis: The peak area ratio of Cyclosporin A to this compound is used to construct a calibration curve and quantify the concentration of Cyclosporin A in the unknown samples.

Experimental Workflow for LC-MS Quantification

Caption: Workflow for Cyclosporin A quantification using an internal standard.

In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the immunosuppressive activity of Cyclosporin A.

a. Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

Phytohemagglutinin (PHA) or other T-cell mitogen.

-

Cyclosporin A stock solution.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).

-

96-well cell culture plates.

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine).

b. Experimental Procedure:

-

Cell Plating: Seed PBMCs at a density of 1-2 x 10⁵ cells/well in a 96-well plate.

-

Drug Treatment: Add varying concentrations of Cyclosporin A to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add a T-cell mitogen such as PHA to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-Thymidine: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

-

-

Data Analysis: Calculate the percentage inhibition of T-cell proliferation for each concentration of Cyclosporin A compared to the stimulated control. An IC₅₀ value can then be determined.

Altered Physicochemical Properties and Future Directions

Research has also explored how deuteration at specific sites on the Cyclosporin A molecule can alter its physicochemical and pharmacokinetic properties.[12] Substitution at key metabolic sites, such as amino acids 1, 4, and 9, has been investigated with the aim of creating analogs with enhanced efficacy and reduced toxicity.[12][13] This line of inquiry opens up possibilities for developing novel immunomodulating agents with improved therapeutic profiles. The synthesis of deuterated Cyclosporin A analogs is an active area of research, with methods being developed that are rapid, cost-efficient, and do not require extensive purification.[1] These advancements are crucial for both the continued supply of high-quality internal standards and the exploration of next-generation cyclosporin-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. books.apple.com [books.apple.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ciclosporin - Wikipedia [en.wikipedia.org]

- 8. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. Potentiation of immunosuppressive effects of cyclosporin A by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO1999018120A1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]

- 13. US6605593B1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]

Synthesis and Characterization of Cyclosporin A-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Cyclosporin A-d3, a deuterated analog of the potent immunosuppressant Cyclosporin A. The introduction of deuterium atoms at specific metabolic sites can offer advantages in pharmacokinetic and metabolic profiling, making deuterated standards crucial for quantitative analysis and drug development studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the parent Cyclosporin A molecule. This method allows for the introduction of three deuterium atoms, yielding the desired this compound isotopologue. The primary sites of deuteration are the α-carbon of the sarcosine (Sar) residue and the α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue.[1]

Experimental Protocol: Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol is based on the methodology described by Bąchor et al. for the preparation of deuterated Cyclosporin A analogs.[1]

Materials:

-

Cyclosporin A (≥98% purity)

-

Deuterium oxide (D₂O, 99.9% purity)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

-

Methanol-d4 (CD₃OD)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 10 mg of Cyclosporin A in 1 mL of a D₂O solution containing a catalytic amount of a strong, non-nucleophilic base such as TBD or MTBD. The pH of the solution should be adjusted to approximately 13.4 to facilitate the exchange reaction.[1]

-

Incubation: The reaction mixture is stirred at room temperature. The progress of the deuteration can be monitored over time by taking aliquots and analyzing them by mass spectrometry to observe the incorporation of deuterium atoms. A reaction time of several hours to days may be required to achieve the desired level of deuteration.

-

Quenching and Neutralization: Once the desired level of deuteration is achieved, the reaction is quenched by neutralizing the basic solution with a suitable acidic reagent.

-

Purification: The deuterated this compound is then purified from the reaction mixture. While the deuterated analogs often do not require extensive purification from the starting material for use as an internal standard due to co-elution,[1] a purification step using High-Performance Liquid Chromatography (HPLC) can be employed to isolate the this compound for other applications. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.[2][3]

-

Lyophilization: The purified fractions containing this compound are collected, and the solvent is removed under reduced pressure, followed by lyophilization to obtain the final product as a white powder.

Synthesis Workflow

References

Deuterated Cyclosporin A: A Physicochemical Deep Dive for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Cyclosporin A, a molecule of significant interest in drug development. For researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the known characteristics of Cyclosporin A, the anticipated impact of deuteration on its properties, and the experimental methodologies crucial for its characterization.

Introduction to Deuterated Cyclosporin A

Cyclosporin A is a potent immunosuppressive agent, a cyclic peptide composed of 11 amino acids.[1] It is widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders.[2][3] The therapeutic efficacy of Cyclosporin A is, however, complicated by its poor water solubility, variable bioavailability, and significant metabolism by cytochrome P450 3A enzymes.[4]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and physicochemical properties of a molecule.[5] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] Patents related to deuterated Cyclosporin A suggest that this modification is intended to enhance its therapeutic profile by altering its metabolism, potentially leading to improved efficacy, reduced toxicity, and increased stability.[2]

While the theoretical benefits of deuterating Cyclosporin A are compelling, detailed, publicly available comparative studies on the physicochemical properties of deuterated versus non-deuterated Cyclosporin A are scarce. This guide synthesizes the available information on the parent compound and the expected consequences of deuteration, providing a foundational understanding for further research and development.

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Properties of Cyclosporin A

| Property | Value | References |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1] |

| Molecular Weight | 1202.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 148-151 °C | [] |

| Solubility | ||

| in Water | Very slightly soluble (approx. 27 µg/mL at pH 7.4) | [1][7] |

| in Methanol | 30 mg/mL | [] |

| in Ethanol | ~14 mg/mL | [4] |

| in DMSO | ~3 mg/mL | [4] |

| in Chloroform | Soluble | [8] |

| in Acetone | Soluble | [1] |

| Lipophilicity (logP) | ~2.92 (calculated) | [9] |

Expected Impact of Deuteration on Physicochemical Properties:

-

Molecular Weight: Deuteration increases the molecular weight of the molecule by approximately 1.006 Da for each hydrogen atom replaced by deuterium. For example, Cyclosporin A-d4 would have a molecular weight of approximately 1206.63 g/mol .

-

Solubility: The effect of deuteration on solubility is not easily predicted and can be compound-specific. Minor changes in intermolecular forces due to the C-D bond being slightly shorter and less polarizable than the C-H bond could lead to small increases or decreases in solubility in various solvents.

-

Lipophilicity (logP/logD): Similar to solubility, the impact on lipophilicity is expected to be minor. Some studies on other molecules have suggested that deuteration can slightly decrease lipophilicity.

-

Melting Point: Changes in crystal packing due to deuteration could lead to slight alterations in the melting point.

-

Polymorphism: Cyclosporin A is known to exist in different polymorphic forms, which can significantly impact its dissolution and bioavailability.[10][11] Deuteration could potentially influence the stability of these polymorphs or lead to the formation of new crystalline structures.

-

Stability: The primary rationale for deuterating Cyclosporin A is to increase its metabolic stability.[2] By replacing hydrogens at sites of metabolic oxidation, the rate of degradation by liver enzymes can be reduced.[5] The chemical stability of the molecule is also expected to be enhanced due to the stronger C-D bond.[5] Research on synthesized deuterated Cyclosporin A standards has shown that the introduced deuterons are stable and do not undergo back-exchange under neutral or acidic conditions.[12]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for the characterization of deuterated Cyclosporin A are not widely published. The following are generalized, yet detailed, methodologies based on standard practices for peptide and small molecule drug characterization, which are applicable to deuterated Cyclosporin A.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated Cyclosporin A in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Methodology:

-

Preparation of Saturated Solution: An excess amount of deuterated Cyclosporin A powder is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or rotation is used to facilitate dissolution.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation (e.g., 10,000 rpm for 15 minutes) and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved deuterated Cyclosporin A in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Standard Curve: A standard curve is generated using known concentrations of deuterated Cyclosporin A to accurately quantify the concentration in the test samples.

Lipophilicity Determination (logP/logD)

Objective: To determine the octanol-water partition coefficient (logP) for the neutral form and the distribution coefficient (logD) at a specific pH (e.g., 7.4) for deuterated Cyclosporin A.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (for logP) or a buffered aqueous solution at the desired pH (for logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of deuterated Cyclosporin A is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

-

Equilibration: The mixture is gently agitated for a sufficient time (e.g., several hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of deuterated Cyclosporin A in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation:

-

logP = log ([Concentration in Octanol] / [Concentration in Water])

-

logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

-

Thermal Analysis (DSC and TGA)

Objective: To characterize the melting point, thermal transitions, and thermal stability of deuterated Cyclosporin A.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed amount of the deuterated Cyclosporin A sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C) in a DSC instrument under a nitrogen atmosphere.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm.[13]

-

-

Thermogravimetric Analysis (TGA):

-

A small, accurately weighed sample of deuterated Cyclosporin A is placed in a TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows mass loss at specific temperatures, indicating decomposition or loss of volatiles.[14]

-

Crystallinity and Polymorphism (PXRD)

Objective: To investigate the crystalline nature and identify the polymorphic form of deuterated Cyclosporin A.

Methodology:

-

Sample Preparation: A small amount of the deuterated Cyclosporin A powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a Powder X-ray Diffractometer (PXRD).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. A crystalline material will produce a series of sharp peaks, while an amorphous material will produce a broad halo. The positions and relative intensities of the peaks can be compared to known patterns of non-deuterated Cyclosporin A polymorphs to identify the crystal form.

Stability Assessment (Accelerated Stability Study)

Objective: To evaluate the chemical stability of deuterated Cyclosporin A under accelerated storage conditions.

Methodology:

-

Sample Storage: Samples of deuterated Cyclosporin A are stored under accelerated conditions of temperature and humidity as defined by ICH guidelines (e.g., 40 °C / 75% RH).[15]

-

Time Points: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of remaining deuterated Cyclosporin A using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any degradation products using HPLC with mass spectrometric detection.

-

-

Data Evaluation: The rate of degradation is determined, and the shelf-life under normal storage conditions can be extrapolated.

Signaling Pathways and Experimental Workflows

The immunosuppressive effect of Cyclosporin A is primarily mediated through the inhibition of the calcineurin signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing the immunosuppressive activity of deuterated Cyclosporin A.

References

- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6605593B1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]

- 3. Impact of cyclosporine on the development of immunosuppressive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. lifetein.com [lifetein.com]

- 7. Physicochemical stability study on cyclosporine A loaded dry-emulsion formulation with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. researchgate.net [researchgate.net]

Isotopic Labeling of Cyclosporin A for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of Cyclosporin A (CsA) for mass spectrometry-based analysis. The focus is on providing detailed experimental protocols, structured data, and clear visual workflows to aid researchers in the accurate quantification and study of this critical immunosuppressive drug.

Introduction to Cyclosporin A and the Need for Isotopic Labeling

Cyclosporin A is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is essential for effective patient management.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants, offering high sensitivity and specificity. The accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard (IS). Isotopically labeled analogs of the analyte are considered the ideal internal standards. They share nearly identical physicochemical properties with the unlabeled drug, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.

Methods for Isotopic Labeling of Cyclosporin A

Several methods are employed to introduce stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the Cyclosporin A molecule.

2.1 Biosynthetic Labeling

This method involves incorporating stable isotopes into the CsA molecule during its production by the fungus Tolypocladium inflatum. This is achieved by growing the fungus in a minimal medium where a primary carbon or nitrogen source is replaced with its isotopically labeled counterpart.

-

¹³C-Labeling: By using [¹³C]-glucose as the sole carbon source, ¹³C atoms are incorporated throughout the CsA molecule. This approach can produce highly enriched and uniformly labeled CsA.[1][2]

-

Advantages: Produces a labeled standard with chemical properties virtually identical to the analyte.

-

Disadvantages: Can be costly, and the complex biosynthetic pathways may lead to non-uniform labeling patterns or "scrambling" of the isotope.

2.2 Chemical Synthesis and Modification

Post-synthesis chemical modification is a more common and cost-effective approach to introduce isotopic labels, particularly deuterium.

-

Hydrogen-Deuterium Exchange (HDX): This technique involves the exchange of specific hydrogen atoms on the CsA molecule with deuterium from a deuterium-rich solvent like deuterium oxide (D₂O) under basic conditions.[3] The reaction can be catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[3] This method can introduce multiple deuterium atoms, creating a significant mass shift.[3]

-

Total Synthesis: While complex, the total synthesis of Cyclosporin A allows for the precise incorporation of isotopically labeled amino acid precursors at specific positions within the peptide ring.

Applications in Mass Spectrometry

3.1 Isotope Dilution Mass Spectrometry (ID-MS) for Quantification

The primary application of isotopically labeled CsA is as an internal standard in isotope dilution mass spectrometry for accurate quantification.[2][4] A known amount of the labeled CsA is spiked into the biological sample (e.g., whole blood) before sample preparation. The ratio of the mass spectrometric signal of the endogenous, unlabeled CsA to the labeled internal standard is then used to calculate the concentration of the drug. This method is robust and corrects for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer source.[5][6]

3.2 Metabolism Studies

Isotopically labeled CsA is also a valuable tool for studying its extensive metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] By administering labeled CsA, researchers can readily distinguish the drug and its more than 30 metabolites from endogenous molecules in complex biological matrices, facilitating metabolite identification and the elucidation of metabolic pathways.[7]

Data Presentation

Table 1: Common Isotopically Labeled Cyclosporin A Internal Standards

| Labeled Analog | Common Abbreviation | Mass Shift (Da) | Typical Application |

| Deuterated Cyclosporin A | [D12]-CsA | +12 | Internal Standard for LC-MS/MS Quantification[5][9] |

| Carbon-13 & Deuterated CsA | [¹³C, D2]-CsA | +3 | Internal Standard for LC-MS/MS Quantification[5] |

| Carbon-13 & Deuterated CsA | [¹³C2, D4]-CsA | +6 | Internal Standard for LC-MS/MS Quantification[10][11] |

| Biosynthetically Labeled CsA | [¹³C]-CsA | Variable | Internal Standard and Metabolic Tracer[1][2] |

Table 2: Representative LC-MS/MS Parameters for Cyclosporin A Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Cyclosporin A | 1219.9 (Ammonium adduct) | 1203.0 | Quantitative transition[12] |

| Cyclosporin A | 1221.0 (Ammonium adduct) | 1204.0 | Qualitative transition[12] |

| [D12]-Cyclosporin A (IS) | 1232.0 (Ammonium adduct) | 1215.2 | Quantitative transition for IS[12] |

| [D12]-Cyclosporin A (IS) | 1233.0 (Ammonium adduct) | 1216.1 | Qualitative transition for IS[12] |

Note: The ammonium adduct ([M+NH₄]⁺) is often monitored for enhanced sensitivity. Exact m/z values may vary slightly based on instrument calibration.

Table 3: Typical Performance of LC-MS/MS Methods Using Labeled Internal Standards

| Parameter | Typical Value Range | Reference |

| Linearity Range | 2 - 2100 ng/mL | [4][6] |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [12][13] |

| Inter-day Precision (CV%) | ≤ 4.4% | [4] |

| Inter-day Accuracy (Bias %) | 90% - 113% | [6] |

| Recovery | 76% - 84% | [6] |

Experimental Protocols

5.1 Protocol for Biosynthetic ¹³C-Labeling of Cyclosporin A

This protocol is a generalized procedure based on published methods.[1]

-

Culture Preparation: Prepare a minimal fermentation medium for the CsA-overproducing strain of Tolypocladium inflatum.

-

Labeled Precursor: In the medium, replace standard glucose with [¹³C]-glucose as the sole carbon source.

-

Inoculation and Fermentation: Inoculate the medium with a starter culture of T. inflatum and allow fermentation to proceed under controlled temperature and agitation for several days.

-

Extraction: After the fermentation period, harvest the fungal mycelium and the culture broth. Extract Cyclosporin A using an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the extracted ¹³C-labeled Cyclosporin A using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Verification: Confirm the isotopic enrichment and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.

5.2 Protocol for Deuterium Labeling of CsA via H/D Exchange

This protocol is adapted from methods described for base-catalyzed deuterium exchange.[3]

-

Reagent Preparation: Prepare a solution of a strong, non-nucleophilic base (e.g., MTBD) in deuterium oxide (D₂O).

-

Reaction Setup: Dissolve Cyclosporin A in the basic D₂O solution. The pD (deuterium equivalent of pH) should be maintained at a high level (e.g., >13) to facilitate the exchange.[3]

-

Incubation: Incubate the reaction mixture at room temperature. The incubation time will determine the extent of deuteration and can be monitored over time.

-

Quenching: Neutralize the reaction by adding a deuterated acid (e.g., DCl) to stop the exchange process.

-

Purification: The deuterated CsA can be purified from the reaction mixture using solid-phase extraction (SPE) or HPLC if necessary.

-

Analysis: Characterize the resulting deuterated CsA using LC-MS to determine the mass shift and isotopic distribution. ¹H NMR can be used to confirm the positions of deuterium incorporation.[3]

5.3 Protocol for Sample Preparation for CsA Quantification in Whole Blood

This is a standard protein precipitation protocol for LC-MS/MS analysis.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of a whole blood sample (calibrator, control, or unknown).

-

Internal Standard Addition: Add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the isotopically labeled internal standard ([D12]-CsA) at a known concentration. The precipitation solution may also contain zinc sulfate to enhance protein removal.[4][12]

-

Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and cell lysis.

-

Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Mandatory Visualizations

Caption: Workflow for the biosynthetic labeling of Cyclosporin A.

Caption: Isotope dilution workflow for CsA quantification.

Caption: Key metabolic pathways of Cyclosporin A.

Conclusion

Isotopic labeling is an indispensable tool in the modern analysis of Cyclosporin A. Isotopically labeled CsA analogs, particularly deuterated and ¹³C-labeled versions, are the cornerstone of the highly accurate and precise isotope dilution LC-MS/MS methods used for therapeutic drug monitoring. These internal standards are critical for mitigating the analytical challenges posed by complex biological matrices like whole blood. Furthermore, isotopic labeling continues to be a powerful technique for advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclosporin A, contributing to safer and more effective use of this vital immunosuppressive agent.

References

- 1. Selective 13C-labelling of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of cyclosporin A in whole blood by liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclosporin metabolism in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclosporine metabolism in human liver: identification of a cytochrome P-450III gene family as the major cyclosporine-metabolizing enzyme explains interactions of cyclosporine with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.apple.com [books.apple.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. pubs.acs.org [pubs.acs.org]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[3]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a minimal impact on the molecule's ability to gain or lose a charge.

-

Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[4] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes and has similar ionization properties to the analyte, it experiences the same matrix effects.[5] The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating the impact of the matrix.[6]

The Isotope Effect:

While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[5] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[6] Careful method development and validation are essential to assess and minimize the impact of any potential isotope effect.

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Inter-patient Assay Precision for Sirolimus in Whole Blood [4]

| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% |

| Structural Analog (DMR) | Low | 7.6% |

| Structural Analog (DMR) | Medium | 8.9% |

| Structural Analog (DMR) | High | 9.7% |

Table 2: Recovery of Lapatinib from Cancer Patient Plasma [7]

| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable* |

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [8]

| Internal Standard Type | Bias Compared to SIL-IS | Performance |

| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |

| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |

| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |

| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS using deuterated internal standards.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution (concentration will be analyte-dependent).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

GC-MS Method for Quantification of a Volatile Organic Compound (VOC) in Water

This protocol outlines a general procedure for the analysis of a volatile organic compound in a water sample using a purge and trap system with GC-MS.

1. Sample Preparation and Purge and Trap

-

To a 5 mL purge tube, add 5 mL of the water sample.

-

Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.

-

Place the purge tube in the purge and trap autosampler.

-

Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific time to transfer the volatile analytes to a sorbent trap.

-

Desorb: Rapidly heat the trap to desorb the analytes onto the GC column.

2. GC-MS Analysis

-

Gas Chromatography:

-

Column: A suitable capillary column for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program designed to separate the target analytes (e.g., hold at 35°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes).

-

Injector: Splitless mode.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and the deuterated internal standard.

-

Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

3. Data Analysis

-

Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio.

-

Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Compensation for matrix effects by a deuterated internal standard.

Conclusion

Deuterated internal standards represent the gold standard for quantitative analysis in regulated bioanalysis and other demanding applications. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability and matrix effects, leading to highly accurate and precise data. While considerations such as the potential for isotopic effects must be taken into account during method development, the benefits of using deuterated standards in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating robust and defensible quantitative results.[1]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. myadlm.org [myadlm.org]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Cyclosporin A-d3: A Technical Guide for Drug Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to ensure efficacy while minimizing toxicity. The development of robust analytical methods for the precise quantification of Cyclosporin A in biological matrices is therefore of paramount importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. A key component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard. This guide focuses on the discovery and development of Cyclosporin A-d3, a deuterated analog of Cyclosporin A, which serves as an ideal internal standard for its quantitative analysis. We will delve into its synthesis, characterization, and application in a validated LC-MS/MS workflow, providing detailed experimental protocols and quantitative data to support its use in research and clinical settings.

Introduction: The Need for Precise Cyclosporin A Quantification

Cyclosporin A is a cyclic polypeptide of fungal origin that has revolutionized the field of organ transplantation. Its immunosuppressive action is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. However, the clinical use of Cyclosporin A is complicated by its narrow therapeutic range. Sub-therapeutic concentrations can lead to graft rejection, while supra-therapeutic levels are associated with significant adverse effects, most notably nephrotoxicity. This delicate balance necessitates routine therapeutic drug monitoring to individualize patient dosing.

While immunoassays have been used for TDM, they can suffer from cross-reactivity with Cyclosporin A metabolites, leading to an overestimation of the parent drug concentration.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for Cyclosporin A quantification due to its superior specificity and sensitivity.[2] A critical element for accuracy and precision in LC-MS/MS is the use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose as they have nearly identical physicochemical properties to the unlabeled drug but are distinguishable by their mass.

Discovery and Synthesis of this compound

The development of deuterated Cyclosporin A analogs was driven by the need for a reliable internal standard for mass spectrometry-based quantification. While various deuterated forms exist (e.g., d4, d12), this compound represents a cost-effective and efficient option. A notable advancement in its synthesis was reported by Bąchor et al., who developed a rapid method based on hydrogen-deuterium exchange.[3] This approach avoids a complex multi-step de novo synthesis.

The synthesis strategy targets the α-carbon of specific N-methylated amino acid residues within the Cyclosporin A molecule. The process involves a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent. This method allows for the introduction of three deuterium atoms: two at the α-carbon of a sarcosine residue and one at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue. The resulting this compound is stable under neutral and acidic conditions, and importantly, it co-elutes with the non-deuterated Cyclosporin A, a key requirement for an effective internal standard.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the method described by Bąchor et al. (2017).[3]

Materials:

-

Cyclosporin A (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Methanol-d4 (CD₃OD, 99.8 atom % D)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

-

MP230 pH meter or equivalent with a pD calculation function (pD = pH + 0.4)

Procedure:

-

Dissolve Cyclosporin A in a minimal amount of Methanol-d4.

-

Add D₂O to the solution.

-

Add the base (TBD or MTBD) to the solution to achieve a pD of 13.4.

-

Incubate the reaction mixture at room temperature. The reaction progress can be monitored by mass spectrometry to observe the incorporation of deuterium atoms.

-

Following the desired level of deuteration, neutralize the reaction mixture with a suitable acid (e.g., formic acid).

-

The resulting solution containing this compound can be used directly for the preparation of internal standard stock solutions for LC-MS/MS analysis, as the method is described as not requiring further purification.

Characterization:

-

Mass Spectrometry: Confirm the incorporation of three deuterium atoms by observing the mass shift of +3 Da in the mass spectrum of the product compared to the starting material.

-

NMR Spectroscopy: 1H NMR can be used to confirm the location of deuteration by observing the disappearance or significant reduction of signals corresponding to the exchanged protons at the α-carbons of the sarcosine and MeBmt residues.

Synthesis workflow for this compound.

Application of this compound in Quantitative LC-MS/MS Analysis

This compound is primarily used as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of Cyclosporin A in whole blood. The addition of a known amount of this compound to patient samples and calibrators allows for the correction of variability during sample preparation and instrumental analysis.

Experimental Protocol: LC-MS/MS Quantification of Cyclosporin A

This protocol is a representative method compiled from several validated assays for Cyclosporin A in whole blood.[2][4][5]

Materials:

-

Whole blood collected in EDTA tubes

-

This compound internal standard solution (e.g., 30 ng/mL in 50% methanol/water with 0.05 M zinc sulfate)[2]

-

Zinc sulfate solution (0.05 M)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

Sample Preparation (Protein Precipitation):

-

Pipette 20 µL of whole blood (calibrator, quality control, or patient sample) into a microcentrifuge tube.

-

Add 400 µL of the internal standard solution (containing this compound and zinc sulfate in 50% methanol/water).[2]

-

Vortex vigorously for at least 20 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[2]

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution: A gradient is used to separate Cyclosporin A from endogenous matrix components. A typical gradient might start at 60% B, increase to 100% B to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: 60°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters: The specific voltages and gas flows will need to be optimized for the instrument in use. Representative MRM transitions are listed below. The precursor ion is often the ammoniated adduct [M+NH4]+ for enhanced sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporin A | 1219.9 | 1203.0 |

| This compound | 1222.9 | 1206.0 |

Note: The m/z values for this compound are predicted based on a +3 Da mass shift from Cyclosporin A. The exact fragmentation may need to be confirmed experimentally.

Workflow for LC-MS/MS analysis of Cyclosporin A using this compound.

Quantitative Data and Method Validation

A robust LC-MS/MS method for Cyclosporin A using a deuterated internal standard must be thoroughly validated to ensure its accuracy and reliability for clinical use. The following tables summarize typical validation parameters for such an assay, compiled from published methods.[2][6]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 5.85 - 1890.00 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL[2] |

Table 2: Precision and Accuracy

| Quality Control Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low | < 5.6%[2] | < 9.2%[2] | 95.3 - 114.3%[1] |

| Medium | < 4.0% | < 7.0% | 98.0 - 105.0% |

| High | < 3.5% | < 6.5% | 97.0 - 103.0% |

| Data are representative values from validated methods using deuterated internal standards.[1][2] |

Table 3: Mass Spectrometric Parameters for Cyclosporin A and Deuterated Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Cyclosporin A | 1219.9 | 1203.0 | [2] |

| Cyclosporin A-d12 | 1232.0 | 1215.2 | [2] |

| This compound (Predicted) | 1222.9 | 1206.0 |

Conclusion

This compound is an effective and efficient internal standard for the quantitative analysis of Cyclosporin A in whole blood by LC-MS/MS. Its development, particularly through streamlined synthesis methods like base-catalyzed hydrogen-deuterium exchange, has provided clinical and research laboratories with a vital tool for therapeutic drug monitoring. The use of this compound in a validated LC-MS/MS workflow ensures the high accuracy and precision required for the safe and effective management of patients receiving Cyclosporin A therapy. This guide has provided a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and performance data, to support its implementation by drug development professionals and clinical scientists.

References

- 1. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Therapeutic Drug Monitoring of Cyclosporin A using LC-MS/MS with a Deuterated Internal Standard

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for CsA monitoring due to its high sensitivity and specificity compared to immunoassays.[1][2] This application note provides a detailed protocol for the determination of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.

Clinical Significance

Whole blood is the preferred specimen for CsA analysis as approximately 80% of the drug is sequestered in erythrocytes.[3] Trough concentrations (C0), collected immediately before the next scheduled dose, are typically monitored.[3][4] Target trough concentrations vary depending on the type of transplant, time post-transplantation, and concomitant immunosuppressive therapy.

Principle of the Method

This method involves the precipitation of proteins from a whole blood sample, followed by chromatographic separation of Cyclosporin A and its deuterated internal standard on a C18 reversed-phase column. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Cyclosporin A.

Table 1: Therapeutic Ranges for Cyclosporin A (Trough Concentrations in Whole Blood)

| Transplant Type | Time Post-Transplant | Therapeutic Range (ng/mL) |

| Kidney | 1-2 weeks | 200 - 400 |

| 2 weeks - 6 months | 125 - 275 | |

| 7 - 12 months | 100 - 150 | |

| > 1 year | 75 - 160 | |

| Liver | First 6 months | 250 - 350 |

| 6 months - 1 year | 100 - 200 | |

| Heart | First 6 months | 250 - 350 |

| 6 months - 1 year | 100 - 200 |

Note: These are general ranges and may vary based on institutional protocols.

Table 2: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 60 °C |

| Run Time | ~4 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) - CsA | 1219.9 m/z (Ammonium Adduct [M+NH4]+) |

| Product Ion (Q3) - CsA | 1203.0 m/z |

| Precursor Ion (Q1) - CsA-d12 (IS) | 1232.0 m/z |

| Product Ion (Q3) - CsA-d12 (IS) | 1215.2 m/z |

| Dwell Time | 120 msec |

| Declustering Potential | 60 V |

| Collision Energy | 30 V |

Experimental Protocols

1. Materials and Reagents

-

Cyclosporin A certified reference material

-

Cyclosporin A-d12 (or other appropriate deuterated analog)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Ammonium Acetate

-

Formic Acid

-

Zinc Sulfate

-

Ultrapure Water

-

Drug-free whole blood for calibrators and quality controls

-

Micropipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

LC-MS/MS system with ESI source

2. Preparation of Stock Solutions, Calibrators, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Cyclosporin A and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

-

Working Internal Standard Solution: Dilute the internal standard stock solution with methanol to a final concentration of approximately 30 ng/mL.

-

Calibrators: Prepare a series of calibrators by spiking drug-free whole blood with known concentrations of Cyclosporin A to cover the clinically relevant range (e.g., 25 - 1500 ng/mL).

-

Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in drug-free whole blood in the same manner as the calibrators.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

-

Add 100 µL of the working internal standard solution.

-

Add 100 µL of 0.1 M zinc sulfate solution in water/methanol (50:50, v/v) to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared samples.

-

Acquire data in MRM mode for the transitions of Cyclosporin A and the deuterated internal standard.

5. Data Analysis

-

Integrate the peak areas for both the Cyclosporin A and internal standard MRM transitions.

-

Calculate the peak area ratio of Cyclosporin A to the internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a linear regression with 1/x weighting.

-

Determine the concentration of Cyclosporin A in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for Cyclosporin A TDM by LC-MS/MS.

References

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Cyclosporin A-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial for optimizing clinical outcomes.[1] Stable isotope-labeled compounds, such as Cyclosporin A-d3, play a pivotal role in the accurate quantification of Cyclosporin A in biological matrices during pharmacokinetic studies. This document provides detailed application notes and protocols for the utilization of this compound, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic analysis.

Principle and Application

In pharmacokinetic studies, precise and accurate measurement of drug concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[3] this compound is chemically identical to Cyclosporin A, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Cyclosporin A) and the internal standard (this compound).

The primary application of this compound is to serve as an internal standard to correct for variability during sample preparation and analysis. Since this compound has nearly identical physicochemical properties to Cyclosporin A, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[4] By adding a known amount of this compound to each sample, any loss of analyte during extraction or fluctuations in instrument response can be normalized, leading to highly accurate and precise quantification of Cyclosporin A.

Advantages of Using this compound as an Internal Standard

-

Improved Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and instrument response.

-

Correction for Matrix Effects: Co-eluting with the analyte, it helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.[3]

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different samples and analytical runs.

Experimental Protocols

I. Quantification of Cyclosporin A in Whole Blood using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the determination of Cyclosporin A concentrations in whole blood samples for pharmacokinetic studies.

1. Materials and Reagents:

-

Cyclosporin A certified reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Zinc sulfate solution (for protein precipitation)

-

Whole blood samples (collected in EDTA tubes)

-

Calibrators and quality control (QC) samples

2. Sample Preparation (Protein Precipitation):

-

Thaw whole blood samples, calibrators, and QC samples at room temperature and vortex to ensure homogeneity.

-

To 50 µL of each sample, add 100 µL of an internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 100 µL of zinc sulfate solution to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following are typical parameters and may require optimization for specific instruments.

| Parameter | Typical Setting |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 50°C |

| Gradient Elution | Start with 60% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 60% B and re-equilibrate. |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Cyclosporin A | Q1: 1220.8 -> Q3: 1203.8 |

| This compound | Q1: 1223.8 -> Q3: 1206.8 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperatures | Optimized for specific instrument |

4. Data Analysis:

-

Quantify Cyclosporin A concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Cyclosporin A in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The primary role of this compound in pharmacokinetic studies is as an internal standard for the accurate quantification of Cyclosporin A. As such, direct comparative pharmacokinetic data of this compound as a therapeutic agent is not available in the public domain. The following table summarizes typical pharmacokinetic parameters for Cyclosporin A, which are determined using methods employing deuterated internal standards like this compound. These values can exhibit significant variability depending on the patient population, formulation, and co-administered medications.

| Parameter | Description | Typical Value Range |

| Tmax (Time to Peak Concentration) | Time to reach the maximum concentration after oral administration. | 1.5 - 2.0 hours |

| Cmax (Maximum Concentration) | The maximum concentration of the drug in the blood. | Highly variable, dependent on dose and patient factors. |

| AUC (Area Under the Curve) | A measure of total drug exposure over time. | Highly variable, used for dose adjustments. |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | 8.4 - 27 hours |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 5 - 7 mL/min/kg |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ~5 L/kg |

Note: The values presented are for Cyclosporin A and are obtained through analytical methods that rely on deuterated internal standards for accuracy.

Visualizations

Experimental Workflow for Cyclosporin A Quantification

Caption: Workflow for quantifying Cyclosporin A in whole blood.

Logical Relationship in Quantitative Analysis

Caption: Role of this compound in quantification.

Conclusion

This compound is an indispensable tool in the field of pharmacokinetics, particularly for therapeutic drug monitoring of Cyclosporin A. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable clinical decision-making and in-depth pharmacokinetic research. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the quantification of Cyclosporin A in various biological matrices. While direct pharmacokinetic data for this compound as a drug is not available, its role as an internal standard is critical to the successful pharmacokinetic characterization of Cyclosporin A.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Cyclosporin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in immunoregulatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]